![molecular formula C18H12ClN7O3 B2972023 N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide CAS No. 881073-48-9](/img/structure/B2972023.png)
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide
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Description
This compound has been studied for its potential pharmacological properties . It has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties. After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . For instance, one study reported the ultrasonic-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ol tethered with 1,2,3-triazoles . Another study reported the synthesis of novel CDK2 inhibitors featuring the pyrazolo[3,4-d]pyrimidine scaffold .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as ATR-FTIR, 1H NMR, 13C NMR, and HRMS . These techniques provide information about the functional groups, chemical shifts, and molecular weight of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported . These reactions often involve the use of specific catalysts and reaction conditions to achieve the desired product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . This includes their drug metabolism and pharmacokinetics (DMPK) properties, as well as their oral bioavailability .Mechanism of Action
Target of Action
Similar compounds have been found to inhibit akt kinases , which play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration.
Mode of Action
Compounds with similar structures have been shown to inhibit akt kinases . These compounds are ATP-competitive inhibitors, meaning they compete with ATP for binding to the kinase, thus preventing the phosphorylation and activation of Akt .
Biochemical Pathways
Akt, also known as Protein Kinase B, is a central node in the cellular signaling pathway, and its inhibition can affect downstream effectors like mTOR, GSK-3, and FOXO transcription factors .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
Similar compounds have shown inhibition of tumor growth in a breast cancer xenograft model after oral dosing . This suggests that the compound may have potential anti-cancer effects.
Future Directions
The future directions for the study of this compound and similar compounds could involve further exploration of their potential as CDK2 inhibitors . This could include more detailed studies of their mechanism of action, as well as preclinical and clinical testing to assess their safety, efficacy, and pharmacokinetics .
properties
IUPAC Name |
N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN7O3/c19-12-4-2-5-13(8-12)25-17-15(9-22-25)16(20-10-21-17)23-24-18(27)11-3-1-6-14(7-11)26(28)29/h1-10H,(H,24,27)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRJZGNPNJWYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide |
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